

2-Phenylindole: A Comprehensive Technical Guide on its Solubility and Physicochemical Properties

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Compound of Interest		
Compound Name:	2-Phenylindole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and solubility characteristics of **2-phenylindole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates essential data, outlines detailed experimental methodologies for its characterization, and visualizes key processes related to its synthesis and biological action.

Physicochemical Properties of 2-Phenylindole

2-Phenylindole is a solid, crystalline compound with the molecular formula C₁₄H₁₁N.[1][2] Its structure, consisting of a phenyl group attached to an indole ring, imparts specific chemical and physical characteristics crucial for its application in research and development.[3] The compound typically appears as a white to off-white, beige, or slightly green powder or crystals. [3][4][5]

The key physicochemical data for **2-phenylindole** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Formula	C14H11N	[1][2][4]
Molecular Weight	193.24 g/mol	[1][6]
Melting Point	188-191 °C	[2][5]
Boiling Point	250 °C at 10 mmHg	[1][2][4]
Density	~1.106 - 1.156 g/cm³ (estimate)	[1][2][4]
рКа	16.80 ± 0.30 (Predicted)	[1][4]
LogP (Octanol-Water Partition Coefficient)	3.83	[2][6]
Appearance	White to off-white, beige, or slightly green powder/crystals	[3][4][5]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. **2-Phenylindole** is characterized as being sparingly soluble in water but shows good solubility in various organic solvents.[3][7]



Solvent	Solubility	Source(s)
Water	0.7 μg/mL (at pH 7.4)	[6]
Methanol	Almost transparent / Slightly soluble	[1][4][8]
Ethanol	Freely soluble	[7][9]
Dichloromethane	Freely soluble	[7][9]
Carbon Tetrachloride (CCl ₄)	Freely soluble	[7][9]
Ether	Soluble	[1]
Benzene	Soluble	[1]
Chloroform	Soluble	[1]
Acetic Acid	Soluble	[1]
Tetrahydrofuran (THF)	Soluble	[8]
Acetone	Soluble	[8]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail the standard methodologies for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

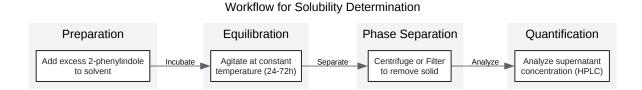
The shake-flask method is the gold standard for determining the solubility of a compound.[10] [11] It involves measuring the concentration of a saturated solution at equilibrium.

Protocol:

• Preparation: An excess amount of solid **2-phenylindole** is added to a known volume of purified water (or a buffer solution, e.g., PBS at pH 7.4) in a sealed, clean vial or flask.[12]



- Equilibration: The mixture is agitated (e.g., using a mechanical shaker or rotator) in a temperature-controlled environment (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[12][13]
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Quantification: The concentration of 2-phenylindole in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is reported in units such as mg/mL or μg/mL.



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Workflow for Solubility Determination

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting its membrane permeability and overall drug-like properties.[14]

Protocol:

• Solvent Preparation: Equal volumes of n-octanol and water (or PBS buffer, pH 7.4) are mixed and shaken vigorously to mutually saturate the two phases. The phases are then separated after standing.[15]



- Partitioning: A small, accurately weighed amount of **2-phenylindole** is dissolved in the noctanol phase. This solution is then mixed with a specific volume of the aqueous phase in a separatory funnel or vial.
- Equilibration: The mixture is gently shaken or rotated for a set period (e.g., 1 hour) to allow the compound to partition between the two immiscible layers.[13] Vigorous shaking that could lead to emulsion formation should be avoided.[16]
- Phase Separation: The mixture is allowed to stand until a clear separation of the n-octanol and aqueous layers is observed. Centrifugation can be used to expedite this process.
- Quantification: A sample is carefully taken from each phase. The concentration of 2phenylindole in both the n-octanol and aqueous layers is determined by a suitable analytical technique, typically HPLC-UV.[15]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]

Synthesis and Biological Activity

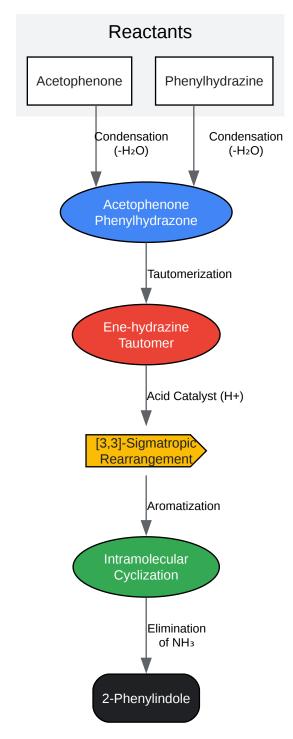
2-Phenylindole and its derivatives are subjects of extensive research due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][9] [17]

Synthesis via Fischer Indole Synthesis

A common and effective method for preparing **2-phenylindole** is the Fischer indole synthesis. [18][19] This reaction involves the acid-catalyzed cyclization of an acetophenone phenylhydrazone intermediate.[20]



Fischer Indole Synthesis of 2-Phenylindole



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Fischer Indole Synthesis of 2-Phenylindole

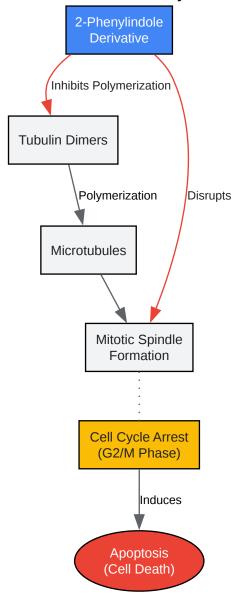
Anticancer Mechanism of Action



Derivatives of **2-phenylindole** have demonstrated potent anticancer activity.[7] One of the key mechanisms involves the disruption of microtubule dynamics, which are essential for cell division.[7]

This action leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Anticancer Mechanism of 2-Phenylindole Derivatives



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Anticancer Mechanism of **2-Phenylindole** Derivatives



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